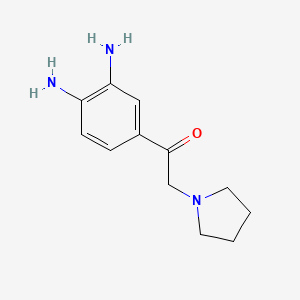
1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-DiaMinophenyl)-2-(pyrrolidin-1-yl)ethanone, also known as DMDPE, is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been shown to have a wide range of biochemical and physiological effects, as well as advantages and limitations for its use in laboratory experiments.
Aplicaciones Científicas De Investigación
Forensic Toxicology and Novel Compound Identification :
- A study conducted by (Bijlsma et al., 2015) focused on the identification and characterization of a novel cathinone derivative structurally related to 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone. This research is significant for forensic laboratories in identifying new psychoactive substances.
High-Performance Polymer Synthesis :
- The work by (Lin et al., 2013) demonstrated the synthesis of high-performance poly(pyrrolone imide)s using a derivative of 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone. These polymers exhibit excellent thermal properties, making them suitable for various industrial applications.
Crystal Structure Analysis and Hydrogen Bonding Patterns :
- Research by (Balderson et al., 2007) on enaminones closely related to 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone provided insights into hydrogen-bonding patterns in these compounds. This study aids in understanding the molecular interactions and stability of such compounds.
Applications in Organic Chemistry and Catalysis :
- A study by (Alcaide et al., 2015) explored the metal-free direct cycloaddition reaction of alkynes using 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides. The methodology can be useful in synthetic organic chemistry for the creation of novel cyclobutene derivatives.
Metal Complex Formation and Ligand Behavior :
- Research by (Puerta et al., 2008) discussed the formation of a coordinated 2-aminoethylidene ligand containing a pyrrolidin-2-yl ring, derived from compounds similar to 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone. Such studies are crucial for the development of new materials with specific electronic and structural properties.
Propiedades
IUPAC Name |
1-(3,4-diaminophenyl)-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-4-3-9(7-11(10)14)12(16)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEXLRRUIOBBRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

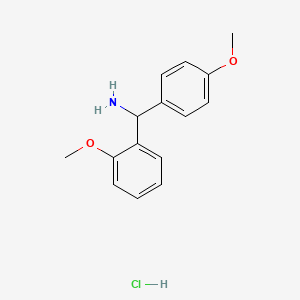
![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)

![7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B1433121.png)
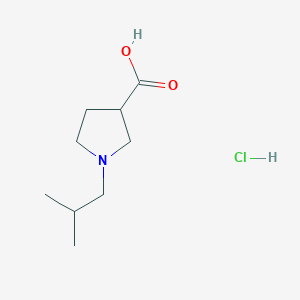
![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)

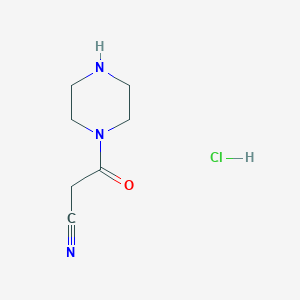
![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)
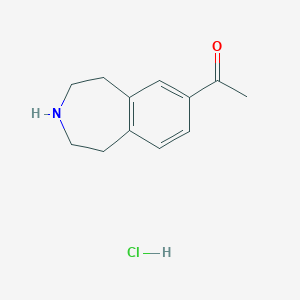
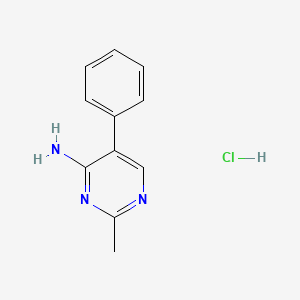
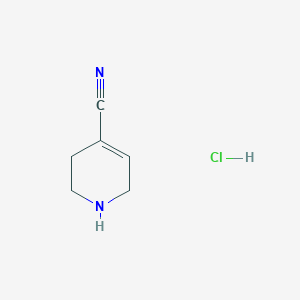
![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)